molecular formula C16H12O2 B14405148 Propanedial, (diphenylmethylene)- CAS No. 84457-00-1

Propanedial, (diphenylmethylene)-

Cat. No.: B14405148
CAS No.: 84457-00-1
M. Wt: 236.26 g/mol
InChI Key: AWVMZANAISODTI-UHFFFAOYSA-N
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Description

Propanedial, (diphenylmethylene)- is a chemical compound with the CAS Registry Number 84457-00-1 . Its molecular formula is C16H12O2, and it has a molecular weight of 236.265 g/mol . The compound's structure, as represented by the SMILES notation O=CC(=C(c1ccccc1)c1ccccc1)C=O, features two aldehyde groups attached to a central carbon atom that is also part of a diphenylmethylene group . This unique structure suggests its potential utility as a specialized building block or intermediate in organic synthesis and materials science research. As a dialdehyde derivative, it may undergo reactions typical of carbonyl compounds, such as condensations and nucleophilic additions, making it a candidate for constructing more complex molecular architectures. Researchers might explore its applications in developing polymers, ligands, or other functional materials. This product is intended for research use only in a laboratory setting and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

84457-00-1

Molecular Formula

C16H12O2

Molecular Weight

236.26 g/mol

IUPAC Name

2-benzhydrylidenepropanedial

InChI

InChI=1S/C16H12O2/c17-11-15(12-18)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12H

InChI Key

AWVMZANAISODTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=C(C=O)C=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

The most well-documented preparation involves a condensation reaction between diphenylmethyleneamine (1j ) and serinol (1,3-dihydroxypropan-2-amine). As detailed in a 2020 study, equimolar quantities of 1j (0.027 mol) and serinol are heated to 180°C under solvent-free conditions. The exothermic reaction facilitates imine formation, with water eliminated as a byproduct. Continuous distillation of water drives the equilibrium toward product formation, achieving an 85% isolated yield after 3 hours.

Key optimization parameters include:

  • Temperature : Elevated temperatures (180°C) accelerate imine formation but risk decomposition if exceeded.
  • Stoichiometry : A 1:1 molar ratio minimizes side products like oligomers or unreacted starting materials.
  • Atmosphere : Reactions conducted under inert nitrogen atmospheres prevent oxidation of the diol moiety.

Work-up and Purification

Post-reaction, the crude product is dispersed in a 1:1 water/cyclohexane mixture to precipitate unreacted serinol and byproducts. Filtration yields a pale yellow oil, which is further purified via crystallization from a cyclohexane/toluene (1:1) solvent system. This step enhances purity to >95%, as confirmed by thin-layer chromatography (TLC).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

NMR spectroscopy confirms the structure and purity of Propanedial, (diphenylmethylene)-. Representative data from the 2020 study include:

Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment
¹H (DMSO-d⁶) 7.52–7.24 Multiplet Aromatic protons (C₆H₅)₂C=N
¹H (DMSO-d⁶) 4.42 Triplet Hydroxyl protons (-OH)
¹H (DMSO-d⁶) 3.62–3.40 Multiplet Methylene protons (CH₂-OH)
¹³C (DMSO-d⁶) 166.2 Singlet Imine carbon (C=N)
¹³C (DMSO-d⁶) 128.2–132.9 Multiplets Aromatic carbons

The absence of extraneous peaks in the aromatic region validates the absence of diphenylmethanol byproducts.

Mass Spectrometry and Melting Point Data

Electrospray ionization mass spectrometry (ESI-MS) reveals a molecular ion peak at m/z 254 ([M + H]⁺), consistent with the molecular formula C₁₆H₁₇NO₂. The melting point, determined via differential scanning calorimetry (DSC), is 146°C, indicating high crystalline purity.

Alternative Synthetic Approaches

Patent-Based Methods for Related Diols

U.S. Patent 4,096,192 describes the synthesis of 2-methyl-1,3-propanediol via acetal formation and hydroformylation. Though distinct in substrate, this approach highlights the utility of protective groups (e.g., acetals) in diol synthesis. Applying similar logic, diphenylmethylene groups could serve as temporary protecting agents for propanedial derivatives, enabling selective functionalization.

Applications in Organic Synthesis and Catalysis

Propanedial, (diphenylmethylene)-, excels as a ligand in asymmetric catalysis. Its diol and imine functionalities chelate metals like zinc or copper, facilitating enantioselective aldol and Henry reactions. For example, dinuclear zinc complexes derived from this compound achieve syn diastereoselectivities >20:1 in aldol additions.

Chemical Reactions Analysis

Types of Reactions

Diphenylmethane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nitrating agents, halogenating agents.

Major Products

    Oxidation: Benzophenone.

    Reduction: Diphenylmethanol.

    Substitution: Nitro-diphenylmethane, halogenated diphenylmethane.

Mechanism of Action

The mechanism of action of diphenylmethane and its derivatives involves interactions with various molecular targets. For instance, some derivatives can inhibit enzymes or interact with cellular receptors, leading to biological effects. The exact pathways depend on the specific derivative and its target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Propanedial (Unsubstituted)

Propanedial (HO(O)C–CH₂–C(O)OH) lacks the diphenylmethylene group. Key differences include:

Acetylene Derivatives

Acetylene-linked diketones (e.g., compounds with –C≡C– bridges) differ in backbone rigidity:

  • Conformational Flexibility : The linear acetylene spacer reduces steric hindrance, leading to faster rotational dynamics compared to the bulky diphenylmethylene analog.

Hydrazine Derivatives with Diphenylmethylene Groups

Compounds like 1-(diphenylmethylene)-2-(4-methoxybenzylidene)hydrazine () share the diphenylmethylene motif but feature hydrazine backbones:

  • Synthesis : These derivatives are synthesized via microwave-assisted condensation with yields >95%, whereas (diphenylmethylene)-propanedial requires traditional diketone functionalization .
  • Spectroscopic Properties :
    • IR : C=N stretching at 1600–1660 cm⁻¹ (vs. C=O stretches at ~1700 cm⁻¹ in diketones) .
    • NMR : Azomethine protons resonate at 8.30–8.76 ppm, distinct from diketone carbonyl signals (~200 ppm in ^13C-NMR) .

Malonate Esters with Diphenylmethylene Substituents

Example: Diethyl 2-((diphenylmethylene)amino)malonate ():

  • Physical Properties :
    • Melting point: 39°C (lower than typical diketones due to ester groups).
    • Density: 1.5 g/cm³ (similar to aromatic-substituted diketones) .
  • Thermal Stability : Boiling point of 680.6°C reflects strong intermolecular interactions from the diphenylmethylene group .

Data Tables

Table 1: Physical Properties of Diphenylmethylene-Containing Compounds

Compound Melting Point (°C) Boiling Point (°C) Density (g/cm³)
Propanedial, (diphenylmethylene)- Not reported Not reported Not reported
Diethyl 2-((diphenylmethylene)amino)malonate 39 680.6 ± 55.0 1.5 ± 0.1
1-(Diphenylmethylene)hydrazine derivatives Not reported Not reported Not reported

Table 2: Spectroscopic Signatures

Compound Type IR Stretching (cm⁻¹) ^1H-NMR (ppm) ^13C-NMR (ppm)
(Diphenylmethylene)-propanedial C=O: ~1700 (theoretical) Not reported Not reported
Hydrazine derivatives C=N: 1600–1660 8.30–8.76 (azomethine) 153.40–159.30 (C=N)
Malonate esters C=O: ~1740 (ester) Not reported Not reported

Key Research Findings

Spectroscopic Differentiation : The absence of C=O stretches in hydrazine derivatives (vs. diketones) and distinct NMR signals enable structural discrimination .

Q & A

Q. What are reliable synthetic methodologies for preparing (diphenylmethylene)propanedial derivatives, and how can purity be optimized?

Synthesis of (diphenylmethylene)propanedial derivatives often involves condensation reactions or conjugate additions. For example, radiochemical synthesis of analogous compounds like [¹¹C]N-(diphenylmethylene)-glutamic acid derivatives achieved >70% radiochemical conversion (RCC) using optimized conjugate addition protocols . To ensure purity, reversed-phase HPLC with buffered mobile phases (e.g., sodium acetate/sodium 1-octanesulfonate at pH 4.6 with methanol) is effective for separating intermediates and byproducts . Critical parameters include reaction stoichiometry, solvent polarity, and temperature control to minimize side reactions.

Q. How can structural and electronic properties of (diphenylmethylene)propanedial be characterized experimentally and computationally?

Experimental characterization typically combines NMR (¹H/¹³C) and X-ray crystallography to resolve stereochemistry and confirm diphenylmethylene conjugation . Computational studies using quantum chemical methods (e.g., DFT) model rotational barriers around the C3-C5 bond, revealing minima at specific angles (e.g., 75° for the keto form) . Electronic spectra can be predicted via Cando calculations, which correlate excited-state potential energy surfaces with experimental UV-Vis data .

Q. What analytical techniques are suitable for detecting (diphenylmethylene)propanedial in biological systems?

Immunoassays using monoclonal antibodies (e.g., anti-malondialdehyde antibodies) enable specific detection in oxidative stress studies, validated via ELISA or Western blot at sensitivities down to 2 µg/mL . HPLC with UV/fluorescence detection is preferred for quantifying synthetic derivatives, with method validation including linearity (R² >0.99) and recovery rates (90–110%) .

Advanced Research Questions

Q. What mechanistic insights explain the rearrangements of (diphenylmethylene)propanedial derivatives under photochemical or thermal conditions?

Light-induced electrocyclic reactions of diphenylmethylene-fulgide derivatives proceed via Z/E isomerization and 1,5-hydrogen shifts, confirmed by ¹H NMR and X-ray analysis . Anti-Michael addition pathways are observed in alkaline conditions (e.g., KOH/MeOH/THF), forming heterocyclic intermediates like 8-(diphenylmethylene)-2H-1,4,5-thiadiazocin-7(8H)-one, which undergo multi-step rearrangements . Kinetic studies using time-resolved spectroscopy or isotopic labeling can further elucidate transition states.

Q. How do rotational barriers and conformational minima impact the reactivity of (diphenylmethylene)propanedial?

Quantum mechanical calculations reveal rotational barriers around the C3-C5 bond (~10–15 kcal/mol), with minima at θ = 75° (S-conformation) and 127° (acetylene-like geometry) . These conformers influence orbital energies and π-conjugation, affecting nucleophilic attack sites. Free energy profiles derived from metadynamics simulations can predict dominant conformers in solution, guiding solvent selection for synthesis .

Q. What strategies enhance the biomedical applicability of (diphenylmethylene)propanedial derivatives, such as in anticancer drug design?

Derivatization with sulfonylhydrazone or hydrazide moieties improves antiproliferative activity. For instance, N'-(diphenylmethylene)benzenesulfonohydrazide derivatives inhibit HCT-116 colon cancer cells (IC₅₀ ~10–50 µM) via PI3Kα modulation . Rational design should optimize lipophilicity (logP <5) and hydrogen-bonding capacity to enhance bioavailability. In vivo efficacy can be validated using xenograft models, with pharmacokinetic profiling via LC-MS/MS .

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